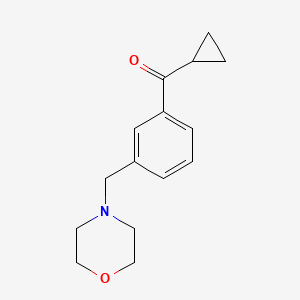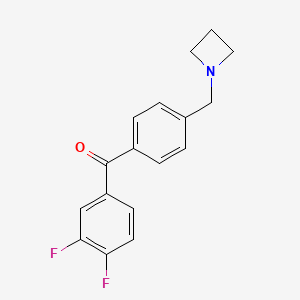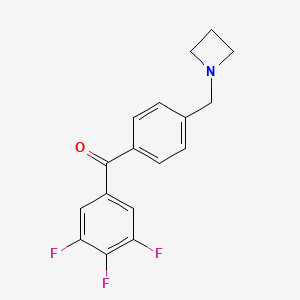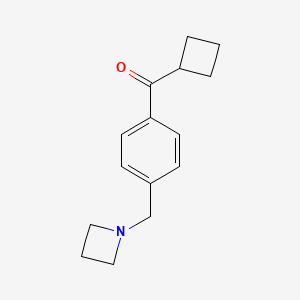
Cyclopropyl 3-(morpholinomethyl)phenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cyclopropyl 3-(morpholinomethyl)phenyl ketone” is a chemical compound with the molecular formula C15H19NO2 . It has a molecular weight of 245.32 .
Synthesis Analysis
The synthesis of cyclopropyl ketones, such as “Cyclopropyl 3-(morpholinomethyl)phenyl ketone”, can be achieved via hydrogen borrowing catalysis . This process involves the α-alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, resulting in the formation of the cyclopropanated product .Molecular Structure Analysis
The molecular structure of “Cyclopropyl 3-(morpholinomethyl)phenyl ketone” can be represented by the linear formula C15H19NO2 . Unfortunately, the 3D structure is not available in the search results.Wissenschaftliche Forschungsanwendungen
Nickel-catalyzed Cycloaddition
Cyclopropyl phenyl ketone is utilized in nickel-catalyzed cycloaddition reactions to produce cyclopentane compounds. These reactions involve oxidative addition to Ni(PCy3) to form nickeladihydropyrans, which are key intermediates in forming compounds with carbonyl substituents at specific positions (Ogoshi et al., 2006).
Stereospecific Cyclopropanation
Cyclopropyl ketones have been utilized in stereospecific cyclopropanation of highly substituted C-C double bonds. This process, promoted by CrCl2, is highly stereospecific and results in the formation of cyclopropanecarboxamides and cyclopropyl ketones, demonstrating versatile chemical transformations (Concellón et al., 2007).
Brønsted Acid Mediated Reactions
In research involving Brønsted acid-mediated reactions, cyclopropyl ketones have shown utility in cascade reactions leading to the formation of pentacyclic isoindolin-1-one derivatives (Li et al., 2019).
Hydrogen Borrowing Catalysis
Ortho-disubstituted phenyl and cyclopropyl ketones are crucial in hydrogen borrowing catalysis. This process enables the formation of α-branched ketones and further manipulation to produce synthetically useful carboxylic acid derivatives and functionalized branched ketone products (Frost et al., 2015).
Photolysis Studies
Cyclopropyl(phenyl)methanone, a derivative of cyclopropyl ketone, has been studied in photolysis research. These studies involve the formation of triplet ketones and radical species, contributing to our understanding of the photochemical behavior of these compounds (Ranaweera et al., 2015).
[3 + 2] and [3 + 3] Additions
Cyclopropyl alkyl/phenyl ketones have been used in [3 + 2] and [3 + 3] addition reactions with allenylsilanes, demonstrating high regio- and stereocontrol in the formation of adducts (Yadav & Sriramurthy, 2004).
Chemoenzymatic Strategy
A chemoenzymatic strategy involving cyclopropyl ketones has been developed for the stereoselective assembly and diversification of these molecules. This strategy is valuable for drug discovery, offering a broad substrate scope and high stereoselectivity (Nam et al., 2021).
Gold-catalyzed Asymmetric Cycloaddition
Cyclopropyl ketones have been used in gold-catalyzed asymmetric [4+3] cycloaddition with nitrones, expanding the scope of reactions and highlighting their utility in obtaining optically active compounds (Zhang & Zhang, 2012).
Chiral Diels-Alder Reactions
Cyclopropenyl ketones, closely related to cyclopropyl ketones, have been used in chiral Diels-Alder reactions, showcasing their reactivity as dienophiles and their potential in producing compounds with stereogenic centers (Fisher et al., 2013).
Enantioselective Rearrangement
Cyclopropyl ketones undergo enantioselective rearrangement to yield dihydrofurans, facilitated by chiral phosphoric acid as a catalyst. This rearrangement demonstrates their utility in synthesizing optically active compounds (Ortega et al., 2018).
Safety And Hazards
“Cyclopropyl 3-(morpholinomethyl)phenyl ketone” is classified as a combustible liquid (Category 4, H227) according to the OSHA Hazard Communication Standard (29 CFR 1910) . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .
Eigenschaften
IUPAC Name |
cyclopropyl-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(13-4-5-13)14-3-1-2-12(10-14)11-16-6-8-18-9-7-16/h1-3,10,13H,4-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFACLAJVQPHDFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643113 |
Source


|
| Record name | Cyclopropyl{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 3-(morpholinomethyl)phenyl ketone | |
CAS RN |
898792-36-4 |
Source


|
| Record name | Cyclopropyl[3-(4-morpholinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325568.png)
![Ethyl 5-[4-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325569.png)
![Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1325572.png)
![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325573.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325574.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325575.png)
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325577.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325580.png)
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1325582.png)
![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)
![3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325586.png)